molecular formula C7H11N3O2 B11814935 2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid

2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11814935
M. Wt: 169.18 g/mol
InChI Key: GNNZDPAYDKPKCW-UHFFFAOYSA-N
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Description

2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid ( 1344692-67-6) is a high-value chemical reagent with the molecular formula C 7 H 11 N 3 O 2 and a molecular weight of 169.18 g/mol . This compound belongs to the class of 1H-imidazole-4-carboxylic acid derivatives, which are recognized as ubiquitous structural motifs in many compounds displaying significant biological properties . The imidazole core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound—featuring a carboxylic acid functionality and an aminopropyl side chain—makes it a versatile building block for the design and synthesis of novel bioactive molecules. This compound is of particular interest in pharmaceutical research and development. Derivatives of 1H-imidazole-4-carboxylic acid have been extensively investigated as key intermediates in the synthesis of potential therapeutic agents . For instance, recent studies have focused on designing novel 1,5-diaryl-1H-imidazole-4-carboxylic acids as targeted scaffolds for inhibiting the HIV-1 IN-LEDGF/p75 interaction, a promising therapeutic approach for treating HIV-1 infection . The carboxylic acid group present in such structures is known to contribute significantly to their binding properties, making this compound a critical precursor for developing enzyme inhibitors and protein-protein interaction antagonists . This product is strictly For Research Use Only. It is intended for use in laboratory research and development by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment and adhering to standard laboratory safety protocols.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(2-aminopropan-2-yl)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-7(2,8)6-9-3-4(10-6)5(11)12/h3H,8H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

GNNZDPAYDKPKCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(N1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopropan-2-yl with imidazole-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce imidazole-4-methanol derivatives.

Scientific Research Applications

Androgen Receptor Modulation

The compound has been identified as a potent androgen receptor modulator. Research indicates that it shows high affinity and strong antagonistic activity against androgen receptors, which is crucial in the treatment of androgen-dependent conditions such as prostate cancer. In vitro studies have demonstrated that compounds similar to 2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid effectively inhibit the proliferation of prostatic cancer cell lines, suggesting its potential utility as a therapeutic agent in oncology .

Anticancer Activity

Several studies have explored the anticancer properties of imidazole derivatives. For example, compounds designed with imidazole structures have shown significant cytotoxicity against various human cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of tumor growth by targeting specific cellular pathways .

Case Study: Antitumor Efficacy

A notable case study involved the synthesis and evaluation of various imidazole-based compounds for their anticancer efficacy. The synthesized compounds were tested against a panel of cancer cell lines under National Cancer Institute protocols, revealing significant growth inhibition rates and establishing a structure-activity relationship that underscores the importance of substituent variations on the imidazole ring .

Comparative Data Table

Property/CharacteristicThis compoundRelated Imidazole Compounds
Androgen Receptor Affinity HighModerate to High
Cytotoxicity (GI50) Low micromolar rangeVaries widely
Selectivity for Cancer Cells HighVariable
Mechanism of Action AR antagonism, apoptosis inductionDiverse (depends on structure)
Therapeutic Potential Prostate cancer treatmentBroad spectrum (various cancers)

Mechanism of Action

The mechanism of action of 2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Properties

The imidazole scaffold is highly versatile, with substitutions influencing biological activity, solubility, and chemical reactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid 2-(2-Aminopropan-2-yl), 4-COOH C₇H₁₁N₃O₂ 169.18 High solubility; potential enzyme inhibition
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid 1-Pyrimidin-2-yl, 4-COOH C₈H₆N₄O₂ 190.16 Rigid aromatic substituent; research reagent
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid 1-(4-Chlorophenyl), 4-COOH C₁₀H₇ClN₂O₂ 222.63 Lipophilic; pharmaceutical intermediate
2-(1-Aminocyclobutyl)-1H-imidazole-4-carboxylic acid 2-(1-Aminocyclobutyl), 4-COOH C₈H₁₁N₃O₂ 181.19 Cyclic amino group; synthetic building block
4-(Boc-amino)-1-methyl-1H-imidazole-2-carboxylic acid 4-(Boc-amino), 1-methyl, 2-COOH C₁₀H₁₅N₃O₄ 241.25 Protected amine; peptide synthesis

Physicochemical Properties

  • Solubility: The target compound’s amino and carboxylic acid groups improve aqueous solubility compared to lipophilic analogs like 1-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid .
  • Acidity : Electron-withdrawing substituents (e.g., Cl in chlorophenyl derivatives) lower the pKa of the carboxylic acid, enhancing its deprotonation at physiological pH .

Biological Activity

2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid, often referred to as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and enzyme inhibition capabilities.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its diverse biological roles. The presence of the carboxylic acid group enhances its solubility and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. In particular, compounds related to this compound have shown promising results against various cancer cell lines.

Case Study: In Silico Screening

A study conducted an in silico screening of imidazole derivatives for their activity against renal cell carcinoma (RCC). Two compounds exhibited low micromolar IC50 values, indicating significant cytotoxicity against A498 and 786-O cell lines. The structure-activity relationship (SAR) suggested that specific substituents on the imidazole ring were crucial for enhancing activity ( ).

CompoundIC50 (µM)Cell Line
5g10A498
5k30786-O

Antibacterial Activity

Imidazole derivatives have also been explored for their antibacterial properties. A study on related compounds indicated that certain derivatives could inhibit metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance in Gram-negative bacteria.

The mechanism involves the interaction of imidazole derivatives with the active site of MBLs, leading to enhanced efficacy when combined with carbapenem antibiotics. For instance, a derivative displayed synergistic effects with meropenem against resistant strains of Pseudomonas aeruginosa ( ).

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in drug design. Research indicates that imidazole derivatives can act as effective inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition is relevant for metabolic disorders and obesity treatment ( ).

Table: Enzyme Inhibition Activity

EnzymeCompoundInhibition Type
Acetyl-CoA CarboxylaseThis compoundCompetitive
Metallo-beta-lactamaseRelated DerivativeNon-competitive

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as cyclocondensation of substituted aldehydes with ammonium acetate in acidic conditions. For example, imidazole derivatives are often synthesized using oxalaldehyde and ammonium hydroxide in ethanol, followed by purification via flash column chromatography (e.g., dichloromethane as eluent) . Post-synthesis, purity can be confirmed using HPLC (C18 column, acetonitrile/water gradient) and NMR (DMSO-d₆ solvent for proton environment analysis). Impurity profiling should include mass spectrometry (LC-MS) to detect byproducts like desethyl or amide analogs .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Solubility profiling should be conducted in polar (water, DMSO) and non-polar solvents (dichloromethane) at varying pH levels (1–14). For stability, incubate the compound at 25°C, 37°C, and 60°C over 72 hours, analyzing degradation via UV-Vis spectroscopy (λ = 230–300 nm) and TLC . Thermodynamic stability can be assessed using differential scanning calorimetry (DSC) to identify melting points and phase transitions .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this optimization?

  • Methodological Answer : Perform in silico SAR studies using molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., enzymes or receptors). Modify substituents like the aminopropan-2-yl group or carboxylic acid moiety, and synthesize analogs via reductive amination or Suzuki coupling . Validate predictions using in vitro assays (e.g., enzyme inhibition IC₅₀ determination) and compare with computational binding energies .

Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Standardize assays using reference compounds (e.g., USP standards) and validate purity via elemental analysis (C, H, N) and HRMS. Cross-validate findings using orthogonal methods: for example, corroborate antimicrobial activity with both broth microdilution (CLSI guidelines) and agar diffusion assays .

Q. How can researchers characterize the compound’s interaction with biological targets at the molecular level?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, ΔH, ΔS). For intracellular targets, employ fluorescence polarization assays with labeled ligands or CRISPR-edited cell lines to assess pathway modulation . Structural insights can be obtained via X-ray crystallography (e.g., CCDC 1038591 as a reference for imidazole-protein complexes) .

Analytical & Safety Considerations

Q. What analytical methods are critical for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer : Develop a validated LC-MS/MS protocol using deuterated internal standards. Optimize ionization parameters (ESI+ mode, m/z 200–400 range) and chromatographic separation (HILIC column for polar metabolites). For tissue samples, employ homogenization in PBS followed by protein precipitation (acetonitrile) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and conduct reactions in a fume hood. Store the compound in airtight containers at –20°C. Acute toxicity should be assessed via OECD Guideline 423 (acute oral toxicity in rodents), and waste must be neutralized before disposal .

Data Interpretation & Theoretical Frameworks

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., enzyme inhibition mechanisms)?

  • Methodological Answer : Link experimental data to existing models, such as competitive inhibition kinetics (Lineweaver-Burk plots) or allosteric modulation hypotheses. Use molecular dynamics simulations (GROMACS) to explore conformational changes in target enzymes upon compound binding . Validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .

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